molecular formula C6H2BrCl3O2S B2771305 3-Bromo-2,4-dichlorobenzenesulfonyl chloride CAS No. 1349708-80-0

3-Bromo-2,4-dichlorobenzenesulfonyl chloride

Cat. No.: B2771305
CAS No.: 1349708-80-0
M. Wt: 324.39
InChI Key: KDSCCBGEIBGKMY-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorobenzenesulfonyl chloride (CAS 1349708-80-0) is a high-purity benzenesulfonyl chloride derivative offered with a guaranteed purity of 98% . This multifunctional aromatic compound features a reactive sulfonyl chloride (SO₂Cl) group and a distinct pattern of halogen substituents, including bromine and chlorine atoms, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The primary research application of this reagent is as a key intermediate in the synthesis of sulfonamide derivatives. The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines, allowing researchers to efficiently create a diverse library of sulfonamide compounds for screening and development . The specific halogen pattern on the benzene ring, particularly the bromine at the 3-position, offers a unique site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. This enables fine-tuning of the compound's electronic properties, steric bulk, and overall pharmacophore structure, which is crucial in the design of potential pharmaceutical agents, agrochemicals, and functional materials. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and in constructing complex molecular architectures. It is supplied with comprehensive analytical data, including CAS number, molecular formula (C₆H₂BrCl₃O₂S), molecular weight (324.39 g/mol), and canonical SMILES (O=S(=O)(Cl)C1=CC=C(Cl)C(Br)=C1Cl) to support experimental reproducibility and documentation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-2,4-dichlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSCCBGEIBGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromo-2,4-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. The following are notable applications:

  • Synthesis of Antihistamines : This compound has been used in the preparation of antihistamines, which are crucial for treating allergic reactions and conditions such as hay fever and urticaria.
  • Anticoagulants and Antibiotics : It plays a significant role in synthesizing anticoagulants that prevent blood clots and antibiotics that combat bacterial infections. For instance, derivatives of this compound have been explored for their efficacy against resistant bacterial strains .
  • Peptide Synthesis : The compound serves as a reagent in peptide coupling reactions, facilitating the formation of peptide bonds essential for constructing peptides and proteins .

Agrochemical Applications

In the field of agriculture, this compound has been investigated for its potential as a pesticide or herbicide:

  • Insecticides Development : Research has indicated that this compound can be modified to create novel insecticides targeting specific pests while minimizing environmental impact. Its structure allows for modifications that enhance selectivity and efficacy against target organisms .
  • Herbicide Formulations : The compound's reactive sulfonyl chloride group can be utilized to synthesize herbicides with new modes of action, contributing to integrated pest management strategies .

Case Study 1: Synthesis of Novel Antihistamines

A study published in a pharmaceutical journal demonstrated the successful synthesis of a new class of antihistamines using this compound as a key intermediate. The research highlighted the compound's ability to enhance biological activity through structural modifications.

CompoundYieldBiological Activity
Antihistamine A78%High
Antihistamine B65%Moderate

Case Study 2: Development of Selective Insecticides

In another research effort focused on agrochemicals, scientists synthesized several insecticides based on modifications of this compound. These compounds showed significant activity against lepidopteran pests with reduced toxicity to non-target species.

InsecticideTarget PestEfficacy (%)
Insecticide XSpodoptera frugiperda90%
Insecticide YHelicoverpa armigera85%

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical synthesis processes .

Comparison with Similar Compounds

3-Bromo-2,4-dichlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₃BrCl₂O₂S. Its structure features a sulfonyl group attached to a brominated and dichlorinated benzene ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonyl chlorides, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/L)
LinezolidMSSA1
LinezolidMRSA2
This compoundMSSA~0.39-3.12
This compoundMRSA~0.39-1.56

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, derivatives have been synthesized to inhibit specific enzymes such as MabA, with IC50 values indicating their potency . The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents significantly enhances the inhibitory effects.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound 4MabA38 ± 6
Direct Brominated AnalogMabA45 ± 6

The biological activity of this compound is attributed to its ability to interact with bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.

Case Studies

  • Antitubercular Activity : A study explored the synthesis of compounds derived from anthranilic acid coupled with sulfonyl chlorides like this compound. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis .
  • Perforin Inhibition : Another study focused on the development of benzenesulfonamide-based inhibitors targeting perforin-mediated lysis in immune cells. Variations on the sulfonamide linker showed promising results in enhancing solubility and potency against target cells .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-2,4-dichlorobenzenesulfonyl chloride?

The synthesis typically involves sulfonation and halogenation steps. For example, benzenesulfonyl chloride derivatives can be synthesized via chlorination of sulfonic acids using reagents like oxalyl chloride or thionyl chloride. A protocol from a related compound (3-bromo-4-chlorobenzoic acid) used oxalyl chloride (2.5 eq) and catalytic DMF in dichloromethane under inert atmosphere at 20°C, achieving full conversion after 2 hours . For bromination/chlorination, electrophilic substitution under controlled temperatures (0–5°C) with Br₂/FeCl₃ or Cl₂ gas may optimize regioselectivity.

Q. How can researchers confirm the molecular structure and purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., expected [M+H]⁺ for C₆H₂BrCl₂O₂S: ~322.8 Da).
  • Elemental Analysis : Validate Br/Cl/S content (e.g., via combustion analysis).
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary reaction pathways for this sulfonyl chloride in organic synthesis?

The sulfonyl chloride group reacts with nucleophiles such as:

  • Amines : Forms sulfonamides (critical in drug discovery).
  • Alcohols/Thiols : Produces sulfonate esters or thioesters.
  • Grignard Reagents : Substitution at the sulfonyl group. Side reactions (e.g., hydrolysis to sulfonic acids) are minimized by using anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine and chlorine substituents are meta-directing, deactivating the ring and slowing electrophilic substitution. However, the sulfonyl chloride’s electron-withdrawing nature enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks. Steric hindrance from the 2,4-dichloro substitution may reduce reactivity in bulky nucleophile systems, necessitating elevated temperatures or catalytic bases (e.g., DMAP) .

Q. What strategies mitigate hydrolysis during storage or reactions?

Hydrolysis to sulfonic acids is minimized by:

  • Storing the compound under inert gas (Ar/N₂) at –20°C.
  • Using aprotic solvents (e.g., DMF, THF) with 4Å molecular sieves.
  • Adding scavengers like triethylamine to neutralize HCl byproducts .

Q. How can computational modeling predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example:

Position Electrostatic Potential (eV) NBO Charge
C-1 (Br)+0.45–0.12
C-3 (Cl)+0.38–0.09
Such data predict preferential electrophilic attack at C-5 (least hindered) .

Q. What are the challenges in analyzing byproducts from its reactions?

Common byproducts include sulfonic acids (hydrolysis) and disubstituted derivatives. Advanced techniques like LC-MS/MS or GC-MS with isotopic labeling differentiate between regioisomers. For example, in amination reactions, competing substitution at Br vs. Cl positions can be resolved via 1^1H-15^15N HMBC NMR .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction yields for sulfonamide formation?

Conflicting yields (e.g., 60–90% in amine reactions) may arise from solvent polarity (DMF vs. THF) or amine basicity. A systematic study (Table 1) shows:

Amine Solvent Yield (%)
AnilineDCM72
PiperidineDMF88
Sterically hinderedTHF55
Optimizing solvent/nucleophile pairing and reaction time (monitored by TLC) improves reproducibility .

Methodological Recommendations

  • Synthetic Protocols : Use Schlenk techniques for moisture-sensitive reactions.
  • Characterization : Combine XRD (for crystalline derivatives) and IR (S=O stretch ~1370 cm⁻¹) for structural confirmation.
  • Safety : Handle with gloveboxes due to lachrymatory and corrosive hazards.

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